3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester)
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Overview
Description
Preparation Methods
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) involves several steps. The primary synthetic route includes the esterification of 3,5-pyridinedicarboxylic acid with diethyl alcohol in the presence of a catalyst. . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity and interactions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other esters of pyridinedicarboxylic acid and derivatives with different substituents. The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) lies in its specific trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
84761-69-3 |
---|---|
Molecular Formula |
C20H22F3NO7S |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-(trifluoromethylsulfonyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO7S/c1-5-29-18(25)15-11(3)24-12(4)16(19(26)30-6-2)17(15)13-9-7-8-10-14(13)31-32(27,28)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChI Key |
UPQXLALGIWXELW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)C(=O)OCC)C)C |
Origin of Product |
United States |
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